N,N-Didesethyl Sunitinib-d4 Hydrochloride
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Overview
Description
N,N-Didesethyl Sunitinib-d4 Hydrochloride is a deuterated form of N,N-Didesethyl Sunitinib Hydrochloride. It is a potent inhibitor of AMP-activated protein kinase (AMPK), with IC50 values of 393 nM and 141 nM for AMPKα1 and AMPKα2, respectively . This compound is primarily used in scientific research, particularly in the study of metabolic pathways and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesethyl Sunitinib-d4 Hydrochloride involves multiple steps, starting from the parent compound, Sunitinib. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. The key steps include:
Deprotection and Dealkylation: The initial step involves the removal of protective groups and the dealkylation of Sunitinib to form N,N-Didesethyl Sunitinib.
Deuteration: The dealkylated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium using deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the deprotection, dealkylation, and deuteration steps.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N-Didesethyl Sunitinib-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N,N-Didesethyl Sunitinib-d4 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying deuterium isotope effects.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
N,N-Didesethyl Sunitinib-d4 Hydrochloride exerts its effects by inhibiting AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. By inhibiting AMPK, the compound affects various metabolic pathways, leading to changes in cellular energy levels and metabolic processes. The molecular targets include AMPKα1 and AMPKα2 subunits .
Properties
IUPAC Name |
N-(2-amino-1,1,2,2-tetradeuterioethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;/i5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBSVCHUWKNAB-ZMAYEFRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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